molecular formula C13H11FN2OS B2910567 2-[(E)-(4-fluorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one CAS No. 866153-39-1

2-[(E)-(4-fluorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B2910567
CAS No.: 866153-39-1
M. Wt: 262.3
InChI Key: UQWMVPXYNNAGAD-DHZHZOJOSA-N
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Description

2-[(E)-(4-fluorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a unique compound within the realm of heterocyclic chemistry. This compound features a thiazolopyrimidinone core, which is known for its potential biological activities. The presence of the (E)-(4-fluorophenyl)methylidene moiety further enhances its chemical and biological significance, making it a subject of interest in medicinal chemistry and pharmaceuticals.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step processes. One common approach is to start with a suitable thiazole precursor, which undergoes a cyclization reaction with a pyrimidine derivative. The reaction conditions often require specific catalysts, such as Lewis acids, and controlled temperatures to facilitate the formation of the desired thiazolopyrimidinone structure.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimization of the synthetic routes to maximize yield and reduce costs. Techniques like continuous flow chemistry, process intensification, and the use of sustainable solvents are often employed. Reaction conditions are meticulously controlled to ensure high purity and consistent quality of the final product.

Types of Reactions It Undergoes

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : It can be oxidized to form higher oxidation state derivatives.

  • Reduction: : Reduction reactions can lead to the formation of corresponding reduced forms, potentially altering its biological activity.

  • Substitution: : Halogenation, nitration, and other substitution reactions can modify its functional groups, affecting its reactivity and interaction with biological targets.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Typical reagents include oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride or hydrogenation with palladium catalysts.

  • Substitution: : Various reagents like halogens (for halogenation), nitric acid (for nitration), and others under controlled conditions.

Major Products Formed from These Reactions

  • Oxidation Products: : Higher oxidation state derivatives with potential changes in electronic properties.

  • Reduction Products: : Reduced forms with possibly altered biological activities.

  • Substitution Products: : Derivatives with modified functional groups, potentially leading to new biological or chemical properties.

Chemistry

In chemistry, this compound is a valuable compound for studying heterocyclic systems and their reactivity. It serves as a model compound for exploring the synthesis and functionalization of similar structures.

Biology and Medicine

This compound holds promise in the field of medicinal chemistry, where it is investigated for its potential therapeutic properties. Studies have shown that it may exhibit antimicrobial, anticancer, and anti-inflammatory activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound's chemical stability and reactivity make it suitable for use in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Molecular Targets and Pathways Involved

The mechanism of action of this compound is closely linked to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The pathways involved can vary depending on the biological context and the specific activity of the compound.

Comparison with Other Similar Compounds

Compared to other thiazolopyrimidinone derivatives, this compound stands out due to the presence of the (E)-(4-fluorophenyl)methylidene moiety. This structural feature imparts unique electronic and steric properties, influencing its reactivity and biological activity.

List of Similar Compounds

  • Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives without the (E)-(4-fluorophenyl)methylidene group.

  • Pyrimidinone derivatives with other substituents.

  • Heterocyclic compounds with similar structural frameworks.

There you go! An in-depth look at this intriguing compound. Now, tell me—are you researching this for a specific project or just diving into the world of chemistry for fun?

Properties

IUPAC Name

(2E)-2-[(4-fluorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2OS/c14-10-4-2-9(3-5-10)8-11-12(17)16-7-1-6-15-13(16)18-11/h2-5,8H,1,6-7H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWMVPXYNNAGAD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=O)C(=CC3=CC=C(C=C3)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C2N(C1)C(=O)/C(=C\C3=CC=C(C=C3)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-(4-fluorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Reactant of Route 2
2-[(E)-(4-fluorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Reactant of Route 3
2-[(E)-(4-fluorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Reactant of Route 4
2-[(E)-(4-fluorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Reactant of Route 5
2-[(E)-(4-fluorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Reactant of Route 6
2-[(E)-(4-fluorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

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